

Check Availability & Pricing

# Loratadine-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sch 40853-d4 |           |
| Cat. No.:            | B12427428    | Get Quote |

This guide provides an in-depth look at Loratadine-d4, the deuterated analog of the second-generation antihistamine, Loratadine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.

## **General Information and Identification**

Loratadine-d4 is a deuterium-labeled version of Loratadine, a potent and selective peripheral histamine H1-receptor inverse agonist.[1][2] Due to the incorporation of stable heavy isotopes, Loratadine-d4 serves as an ideal internal standard for the quantification of Loratadine in biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

It is important to note that multiple CAS numbers exist for deuterated Loratadine, likely corresponding to different deuteration patterns on the molecule. The most commonly cited variants are:

- CAS Number 381727-27-1: Often referred to generally as Loratadine-d4.[4]
- CAS Number 2748435-73-4: Specifically named as Loratadine-d4 (piperidinylidene-3,3,5,5-d4), indicating the position of the four deuterium atoms.

Researchers should verify the specific deuteration pattern and corresponding CAS number from the supplier to ensure suitability for their application.



# Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for Loratadine-d4 and its non-labeled parent compound, Loratadine.

Table 1: Physicochemical Properties of Loratadine-d4

| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| CAS Number        | 381727-27-1 or 2748435-73-                     |           |
| Molecular Formula | C22H19D4CIN2O2                                 |           |
| Molecular Weight  | ~386.91 g/mol                                  |           |
| Appearance        | Solid                                          |           |
| Purity            | ≥98% Chemical Purity; ≥99%<br>Deuterated Forms |           |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml | |

Table 2: Pharmacological Data for Loratadine (Parent Compound)



| Parameter             | Value | Description                                                                                     | Reference |
|-----------------------|-------|-------------------------------------------------------------------------------------------------|-----------|
| Ki (H1 Receptor)      | 35 nM | Inhibitor constant for the peripheral histamine H1 receptor.                                    |           |
| IC50 (Leukotriene C4) | 8 μΜ  | Half-maximal inhibitory concentration for the release of leukotriene C4 from rodent mast cells. |           |
| IC₅₀ (Histamine)      | 11 μΜ | Half-maximal inhibitory concentration for the release of histamine from rodent mast cells.      |           |

 $\mid$  ED<sub>50</sub>  $\mid$  0.40 mg/kg  $\mid$  Effective dose for 50% inhibition of allergic bronchospasm in guinea pigs.  $\mid$  I

## **Mechanism of Action**

Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors. In an allergic response, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to allergy symptoms. Loratadine competitively blocks these receptors, preventing histamine binding and mitigating symptoms like edema, flushing, and itching.

Additionally, at higher concentrations, Loratadine can inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells and basophils. Some research also indicates that Loratadine can inhibit the NF-kB signaling pathway by binding to and interfering with Syk and Src proteins, suggesting anti-inflammatory properties beyond H1-receptor antagonism.





Click to download full resolution via product page

Loratadine's antagonism of the H1 receptor pathway.





Click to download full resolution via product page

Loratadine's inhibition of the NF-kB pathway.



# **Experimental Protocols**

The synthesis of Loratadine-d4 would follow similar principles to that of Loratadine, using deuterated starting materials at the appropriate step. A common industrial route starts with 2-cyano-3-methylpyridine and involves several key transformations.

## Methodology:

- Ritter Reaction: 2-cyano-3-methylpyridine is reacted with a tertiary alcohol (e.g., tert-butanol)
  in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to form an amide
  intermediate.
- Condensation: The resulting amide is condensed with an m-chlorobenzyl chloride derivative.
- Deprotection & Grignard Reaction: The protecting group is removed, followed by a Grignard reaction. For Loratadine-d4, a deuterated Grignard reagent derived from a deuterated piperidine precursor would be introduced at this stage.
- Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization to form the core tricyclic structure.
- N-Carbethoxylation: The final step involves the reaction of the tricyclic piperidinylidene intermediate with ethyl chloroformate to yield Loratadine.

Note: This is a generalized pathway. Specific reaction conditions, catalysts, and purification methods may vary significantly based on the chosen synthetic route.

Loratadine-d4 is used as an internal standard for the accurate quantification of Loratadine in various samples, including pharmaceutical formulations and biological fluids.

### Methodology:

- Standard and Sample Preparation: Prepare a series of calibration standards containing known concentrations of Loratadine and a fixed concentration of Loratadine-d4. Prepare the unknown samples and spike them with the same fixed concentration of Loratadine-d4.
- Chromatographic System: A microcolumn liquid chromatograph is used.

## Foundational & Exploratory





- Column: Prontosil 120-5 C18 AQ (2x75 mm, 5 μm particle size) or equivalent reversedphase column.
- Mobile Phase: Linear gradient from 5% acetonitrile in buffer to 100% acetonitrile. A
  common isocratic mobile phase is a mixture of methanol, acetonitrile, and 0.01 M dibasic
  potassium phosphate.
- Flow Rate: 100 μL/min to 1.5 mL/min depending on column dimensions.
- Injection Volume: 4 μL.
- Column Temperature: 37–40 °C.
- Detection: UV detection at an optimal wavelength (e.g., 254 nm) or, more commonly, tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity, monitoring specific parent-daughter ion transitions for both Loratadine and Loratadine-d4.
- Quantification: Construct a calibration curve by plotting the ratio of the peak area of Loratadine to the peak area of Loratadine-d4 against the concentration of Loratadine.
   Determine the concentration of Loratadine in the unknown samples using this curve. The limit of detection (LOD) and limit of quantification (LOQ) for Loratadine by HPLC have been reported as 0.16 µg/mL and 0.47 µg/mL, respectively.





Click to download full resolution via product page

Workflow for quantitative analysis using Loratadine-d4.



This protocol is used to assess the release profile of Loratadine from a solid dosage form.

### Methodology:

- Apparatus: USP Apparatus II (Paddle Apparatus).
- Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 N HCl or acetate buffer (pH 4.5), maintained at 37  $\pm$  0.5 °C.
- Procedure:
  - Place one tablet in each dissolution vessel.
  - Begin paddle rotation at a specified speed (e.g., 50 rpm).
  - Withdraw aliquots (e.g., 2 mL) of the dissolution medium at specified time points (e.g., 10, 15, 30, 45, 60 minutes).
  - Replace the withdrawn volume with fresh, pre-warmed medium.
- Analysis: Filter the samples and determine the concentration of dissolved Loratadine using a validated analytical method, such as HPLC-UV.
- Data Reporting: Plot the cumulative percentage of drug released against time to generate a
  dissolution profile. For immediate-release tablets, a common acceptance criterion is not less
  than 80% of the labeled amount dissolved in 60 minutes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Loratadine | C22H23ClN2O2 | CID 3957 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [Loratadine-d4: A Technical Overview for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427428#cas-number-for-loratadine-d4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com